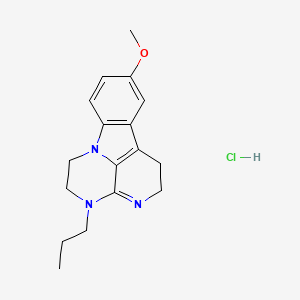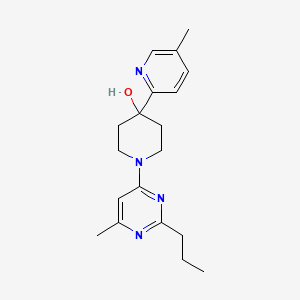![molecular formula C16H17N5O B5483950 7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5483950.png)
7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyridines, on the other hand, are six-membered aromatic compounds with one nitrogen atom and five carbon atoms . Both of these classes of compounds are important in medicinal chemistry and have been used as building blocks in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of pyrazoles and pyridines is well-studied . Pyrazoles have a five-membered ring with two adjacent nitrogen atoms, while pyridines have a six-membered ring with a nitrogen atom . The exact molecular structure of “7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine” would depend on the specific arrangement of these rings and the attached functional groups.Chemical Reactions Analysis
Pyrazoles and pyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles and pyridines are generally soluble in polar solvents due to their aromatic nature and the presence of nitrogen atoms . The specific physical and chemical properties of “7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine” would depend on its specific structure.Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Pyrazole and pyridine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific mechanism of action of “7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine” would need to be determined through biological testing.
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and reactivity. Pyrazoles and pyridines can be hazardous if ingested, inhaled, or come into contact with the skin . Specific safety and hazard information for “7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine” would need to be determined through testing.
Future Directions
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-yl-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(15-6-1-4-13-7-9-18-21(13)15)20-11-2-5-14(20)12-19-10-3-8-17-19/h1,3-4,6-10,14H,2,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRMHTLRUZRWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC3=CC=NN32)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5483882.png)
![N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5483889.png)
![2-[2-(5-bromo-2-furyl)vinyl]-8-quinolinol](/img/structure/B5483901.png)

![3-[(2-fluorobenzyl)thio]-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483919.png)

![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5483925.png)

![(2-methoxyethyl){4-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5483942.png)
![N-[3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5483965.png)
![3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5483966.png)
![2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5483973.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5483980.png)
![5-[(2-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5483981.png)